molecular formula C14H19NO4 B3291144 Ivabradine impurity 9 CAS No. 869856-10-0

Ivabradine impurity 9

Cat. No.: B3291144
CAS No.: 869856-10-0
M. Wt: 265.3 g/mol
InChI Key: GJIGBWPQLXKDIU-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ivabradine Impurity 9 ( 869856-10-0) is a high-quality chemical reference standard essential for the analysis and quality control of Ivabradine, a medication used to treat chronic heart failure . This impurity, with the systematic name Ethyl (S)-((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)carbamate , is characterized by a molecular formula of C 14 H 19 NO 4 and a molecular weight of 265.3 g/mol . This product is critical for Analytical Method Development and Validation (AMV) , ensuring the accuracy and specificity of testing procedures. It serves as a vital tool for Quality Control (QC) in pharmaceutical manufacturing, helping to monitor and control the impurity profile of Ivabradine drug substances and products. Furthermore, it is an indispensable component in regulatory submissions, such as Abbreviated New Drug Applications (ANDA) , to demonstrate thorough product characterization . Specifications: - CAS Number: 869856-10-0 - Molecular Formula: C 14 H 19 NO 4 - Molecular Weight: 265.3 g/mol - Chemical Name: Ethyl (S)-((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)carbamate - Synonyms: Carbamic acid, N-[[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]-, ethyl ester Disclaimer: This product is intended for research and analysis purposes only. It is strictly labeled as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or human consumption of any kind .

Properties

IUPAC Name

ethyl N-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-4-19-14(16)15-8-10-5-9-6-12(17-2)13(18-3)7-11(9)10/h6-7,10H,4-5,8H2,1-3H3,(H,15,16)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIGBWPQLXKDIU-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC1CC2=CC(=C(C=C12)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC[C@H]1CC2=CC(=C(C=C12)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901134510
Record name Ethyl N-[[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901134510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869856-10-0
Record name Ethyl N-[[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869856-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (S)-((3,4-dimethoxybicyclo(4.2.0)octa-1(6),2,4-trien-7-yl)methyl)(methyl)carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869856100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl N-[[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901134510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL (S)-((3,4-DIMETHOXYBICYCLO(4.2.0)OCTA-1(6),2,4-TRIEN-7-YL)METHYL)(METHYL)CARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PDJ3NQ9FH6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Scientific Research Applications

Analytical Techniques for Quantification

Spectrophotometric Methods:
A study developed a spectrophotometric method utilizing cerium (IV) sulfate to oxidize ivabradine impurity 9. The unreacted Ce(IV) was then titrated against ferrous ammonium sulfate, allowing for the quantification of IVA-9. This method demonstrated a linear response from 0.5 to 100 µg/ml with a high correlation coefficient (0.9985), making it suitable for routine analysis in both pure forms and in the presence of ivabradine itself .

HPLC Methods:
High-Performance Liquid Chromatography (HPLC) has been extensively used to analyze ivabradine and its impurities. A validated isocratic HPLC method with dual wavelength detection was employed to study stress degradation products of ivabradine, which included impurity 9 among others. The method showed linearity from 5 to 100 µg/ml and was effective in monitoring degradation under various stress conditions such as acid hydrolysis and UV exposure .

Method Detection Technique Linearity Range (µg/ml) Correlation Coefficient
SpectrophotometricUV-Visible0.5 - 1000.9985
HPLCUV-DAD5 - 100>0.999

Stability Studies

Forced degradation studies have been conducted to evaluate the stability of ivabradine and its impurities, including impurity 9. These studies revealed that ivabradine is relatively stable but can degrade under extreme conditions such as increased temperature or exposure to light. The degradation products were identified using HPLC coupled with Q-TOF-MS, providing insights into potential toxicological effects and pharmacological activities of these impurities .

Key Findings:

  • Degradation products formed through photolysis and hydrolysis were characterized.
  • The stability data indicated that impurity 9 may contribute to the overall pharmacological profile of ivabradine under certain conditions.

Pharmacological Implications

Research indicates that impurities like this compound can affect the pharmacological properties of the parent drug. Understanding these effects is crucial for ensuring drug safety and efficacy. For instance, certain degradation products have shown pharmacological activity, necessitating comprehensive toxicity assessments .

Case Studies

Several case studies highlight the importance of monitoring this compound in pharmaceutical formulations:

  • Case Study on Stress Testing: A study analyzed ivabradine under various stress conditions (acidic, basic, oxidative) to identify degradation pathways and quantify impurities including IVA-9. The results emphasized the need for rigorous testing protocols to ensure drug quality .
  • Toxicology Assessment: In silico models were employed to predict the toxicological profiles of degradation products from ivabradine, including impurity 9. This approach provided valuable data for regulatory submissions regarding genotoxic risks associated with impurities .

Mechanism of Action

The mechanism of action of Ivabradine impurity 9 is not well-documented, as it is primarily a degradation product. understanding its formation and effects is crucial for ensuring the safety of Ivabradine as a medication. Ivabradine itself works by selectively inhibiting the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels in the sinoatrial node, reducing the heart rate .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Comparison

  • IVA-9 vs. Ivabradine: While IVA-9 shares the benzazepine core with ivabradine, its dimeric structure likely prevents effective binding to the HCN channel’s central cavity, where ivabradine exerts its bradycardic effect . Computational models suggest IVA-9’s flexibility may reduce binding affinity compared to the rigid, bioactive conformation of ivabradine . In contrast, Impurity IV retains 40% of ivabradine’s activity as it is both a metabolite and a minor structural variant .
  • IVA-9 vs. ZD7288: ZD7288, a non-“bradine” HCN blocker, shares a pore-blocking mechanism with ivabradine but lacks structural homology .

Physicochemical and Stability Comparison

Property IVA-9 Ivabradine Impurity VII Impurity X
Lipophilicity (LogP) 3.2 (predicted) 3.5 2.8–3.1 (tautomer-dependent) 3.0–3.3 (diastereomer-dependent)
Thermal Stability Degrades >25°C Stable up to 40°C Stable under refrigeration Stable under refrigeration
Bioavailability Radar High flexibility, lower permeability Optimized rigidity for absorption Not reported Not reported

Table 2 : Comparative physicochemical profiles.

Research Findings and Implications

  • Toxicological Significance: IVA-9’s pharmacological inactivity suggests low acute toxicity, but its long-term effects in formulations remain unstudied .
  • Analytical Methodologies : IVA-9 quantification requires HPLC methods with resolution >2.0 from ivabradine, achieving RSD <10% . This contrasts with Impurity VII, where tautomer separation necessitates pH-controlled mobile phases .
  • Synthetic Control : Patent US20190233521 details IVA-9’s mitigation via optimized reaction stoichiometry and low-temperature processing , whereas Impurity X control mandates inert atmosphere storage .

Biological Activity

Ivabradine impurity 9, chemically known as 3,3'-(propane-1,3-diyl)bis(7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one), is a byproduct formed during the synthesis of Ivabradine, a medication primarily used to manage chronic stable angina and heart failure. This article delves into the biological activity of this compound, exploring its properties, potential effects, and implications in pharmaceutical applications.

Overview of this compound

Ivabradine itself functions by selectively inhibiting hyperpolarization-activated cyclic nucleotide-gated (HCN) channels in the sinoatrial node, thereby reducing heart rate without affecting myocardial contractility. The impurity is generated during the synthesis of Ivabradine under various conditions such as increased temperature and exposure to strong acids or bases.

The synthesis of this compound typically involves forced degradation studies aimed at understanding the stability and degradation pathways of Ivabradine. The compound is characterized by specific structural features that can influence its biological activity .

Table 1: Comparison of Ivabradine and Its Impurities

Compound NameStructure SimilarityBiological ActivityUnique Features
IvabradineHighNegative chronotropicPrimary therapeutic agent
N-desmethylivabradineModerateActive metaboliteMetabolite of Ivabradine
7,8-Dimethoxy-1,3,4,5-tetrahydro...HighLimited dataPotential precursor
This compound High Potentially active Degradation product influencing stability

The biological activity of this compound is not well-documented due to its status as a degradation product. However, it is crucial to explore its potential effects when combined with other compounds or under various conditions. Studies have indicated that impurities can significantly affect the pharmacological profile and safety of pharmaceutical formulations .

Research Findings

Recent studies have utilized computational methods to predict interactions based on structural similarities with known pharmacologically active compounds. These studies are essential for assessing any toxicological risks associated with impurities in drug formulations.

Toxicological Assessment

Toxicological assessments have been conducted to evaluate the safety profile of this compound. The Ames test and in silico calculations have been employed to predict potential genotoxic effects. Results indicated that certain degradation products formed during stress testing exhibited pharmacological activity, warranting further investigation into their safety and efficacy .

Case Studies

  • Forced Degradation Studies : A study highlighted the stability of Ivabradine under various stress conditions, revealing that increased temperature and exposure to light could lead to significant degradation. The formation of various degradation products was monitored using HPLC coupled with mass spectrometry .
  • Pharmacological Activity Evaluation : Another research effort focused on evaluating the pharmacological activity of photodegradation products derived from Ivabradine. The findings suggested that some degradation products retained biological activity, which could influence the overall therapeutic effect when present in formulations .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and characterizing Ivabradine Impurity 9?

  • Methodology : Reverse-phase high-performance liquid chromatography (RP-HPLC) with photodiode array detection is the primary method. Column selection (e.g., C18 phases) and mobile phase optimization (acetonitrile/methanol ratios, pH buffers) are critical. Structural confirmation requires tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy to resolve dimeric structures, such as 3,3'-propane-1,3-diylbis derivatives .
  • Validation : Ensure specificity by demonstrating baseline separation from Ivabradine and other impurities under International Council for Harmonisation (ICH) Q2(R2) guidelines .

Q. Why is this compound a critical focus in pharmaceutical quality control?

  • Significance : As a dimeric process-related impurity, it arises during the synthesis of Ivabradine hydrochloride intermediates (e.g., nucleophilic substitution and condensation steps). Its presence above threshold limits (typically >0.10% w/w) may indicate incomplete reaction control or purification inefficiencies, impacting drug safety profiles .
  • Regulatory Alignment : ICH guidelines mandate impurity profiling to establish safety margins and batch consistency .

Q. What structural characteristics distinguish this compound from the parent compound?

  • Key Features : Impurity 9 is a dimer formed via 1,3-propane-diyl linkage between two 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepine-2-ketone units. This contrasts with Ivabradine’s monomeric structure, which contains a single benzazepine ring system. NMR and high-resolution MS are essential to confirm the dimeric backbone and rule out positional isomers .

Advanced Research Questions

Q. How can chromatographic resolution of this compound be optimized in complex matrices?

  • Experimental Design :

Column Screening : Use principal component analysis (PCA) to evaluate columns (e.g., C18, phenyl, or polar-embedded phases) for selectivity toward critical peak pairs (e.g., Ivabradine/Impurity IX and VIII/IV) .

Response Surface Methodology : Apply Box-Behnken design (BBD) to optimize mobile phase composition (organic modifier ratio, buffer pH) and gradient profiles. Derringer’s desirability function aids in balancing resolution and analysis time .

Troubleshooting : Address co-elution risks (e.g., Impurity V/VI) by adjusting column temperature or switching to orthogonal methods like hydrophilic interaction chromatography (HILIC) .

Q. What validation parameters are essential for quantifying this compound in stability studies?

  • Protocol :

  • Specificity : Demonstrate no interference from degradation products (e.g., hydrolytic or oxidative byproducts) under forced degradation conditions (acid/base/thermal stress) .
  • Precision : Include repeatability (intra-day) and intermediate precision (inter-day/inter-operator) with %RSD ≤2.0% for impurity quantification .
  • Linearity : Validate over 50–150% of the specification limit (e.g., 0.05–0.15% w/w) with R² ≥0.995 .

Q. How can researchers address contradictory data in impurity profiling studies?

  • Case Example : Discrepancies in impurity recovery during method transfer (e.g., lab-to-lab variability).

  • Root Cause Analysis : Investigate differences in column lot variability, mobile phase preparation (buffer molarity accuracy), or detector calibration .
  • Resolution : Cross-validate using orthogonal techniques (e.g., LC-MS vs. UV detection) and align with ICH Q14 analytical procedure development guidelines .

Q. What synthetic challenges arise in preparing high-purity this compound for reference standards?

  • Synthesis Strategy :

Stepwise Condensation : React 3-(3-chloropropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepine-2-ketone with a diamine linker under controlled pH and temperature to minimize side products .

Purification : Use preparative HPLC with fraction collection, followed by lyophilization. Confirm purity (>98%) via differential scanning calorimetry (DSC) and chiral chromatography to exclude stereochemical variants .

Q. How can computational modeling predict the stability and degradation pathways of this compound?

  • Tools : Density functional theory (DFT) to calculate bond dissociation energies and identify labile sites (e.g., methoxy groups prone to demethylation). Molecular dynamics simulations predict solubility and aggregation tendencies in formulation matrices .

Q. What ethical considerations apply to impurity research in preclinical studies?

  • Guidelines :

  • Data Integrity : Avoid selective reporting of impurity levels; disclose all chromatographic anomalies (e.g., tailing peaks) in publications .
  • Authorship Standards : Ensure contributors to impurity synthesis or analytical validation meet ICMJE criteria for authorship .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Ivabradine impurity 9
Reactant of Route 2
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Ivabradine impurity 9

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.